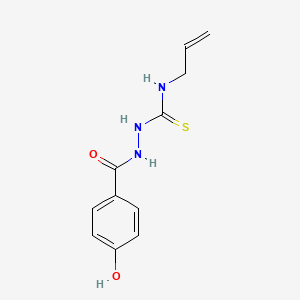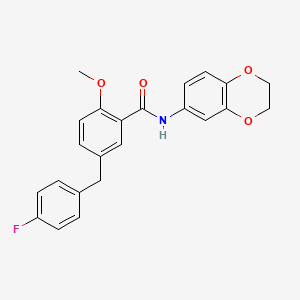
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorobenzyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(4-fluorobenzyl)-2-méthoxybenzamide est un composé organique complexe caractérisé par ses caractéristiques structurales uniques, notamment un cycle benzodioxine, un groupe fluorobenzyl et un fragment méthoxybenzamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a suitable nucleophile.
Methoxybenzamide Formation: The methoxybenzamide moiety is formed through the reaction of a methoxy-substituted benzoyl chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-CHLOROBENZYL)-2-METHOXYBENZAMIDE: Similar structure but with a chlorine atom instead of fluorine.
N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-METHYLBENZYL)-2-METHOXYBENZAMIDE: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl group in N1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-5-(4-FLUOROBENZYL)-2-METHOXYBENZAMIDE imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C23H20FNO4 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H20FNO4/c1-27-20-8-4-16(12-15-2-5-17(24)6-3-15)13-19(20)23(26)25-18-7-9-21-22(14-18)29-11-10-28-21/h2-9,13-14H,10-12H2,1H3,(H,25,26) |
Clé InChI |
XMZNKKPPKRHQTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC2=CC=C(C=C2)F)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11049084.png)
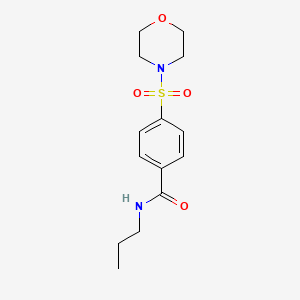
![4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11049091.png)
![4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11049098.png)
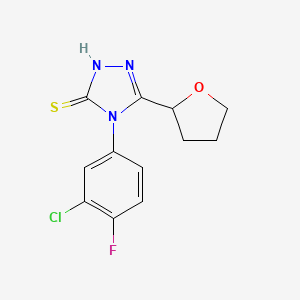
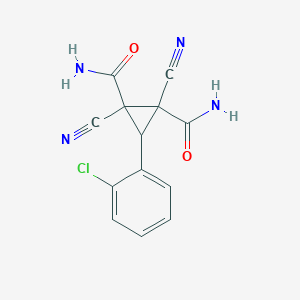
![4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11049117.png)
![ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11049131.png)
![6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049138.png)

![Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11049143.png)
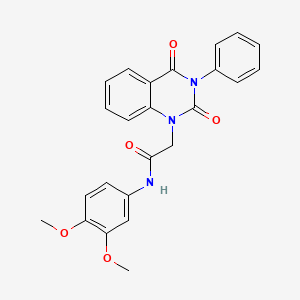
![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11049171.png)
